molecular formula C11H13BrClNO B8199629 2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide

2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide

Cat. No.: B8199629
M. Wt: 290.58 g/mol
InChI Key: CPEVBDJYWSANHF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an isopropyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide typically involves the reaction of 2-bromo-5-chloroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the chloroacetate, leading to the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloroaniline: A precursor in the synthesis of 2-(2-Bromo-5-chlorophenyl)-N-isopropylacetamide.

    N-Isopropylacetamide: Lacks the bromo and chloro substituents, resulting in different chemical properties and reactivity.

    2-(2-Bromo-5-chlorophenyl)acetic acid: Another derivative with distinct applications and reactivity.

Uniqueness

This compound is unique due to the combination of bromo and chloro substituents on the phenyl ring, along with the isopropyl group on the acetamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-7(2)14-11(15)6-8-5-9(13)3-4-10(8)12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEVBDJYWSANHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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